(2S)-4,4-Difluorobutane-1,2-diol
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Overview
Description
(2S)-4,4-Difluorobutane-1,2-diol is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a butane backbone, with hydroxyl groups on the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,4-Difluorobutane-1,2-diol typically involves the fluorination of butane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of difluorobutanone or difluorobutanal.
Reduction: Production of difluorobutanol or difluorobutane.
Substitution: Generation of difluorobutyl halides or ethers.
Scientific Research Applications
(2S)-4,4-Difluorobutane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (2S)-4,4-Difluorobutane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
(2S)-4,4-Difluorobutanol: Similar structure but with a single hydroxyl group.
(2S)-4,4-Difluorobutanal: An aldehyde derivative with similar fluorination.
(2S)-4,4-Difluorobutanone: A ketone derivative with similar fluorination.
Uniqueness: (2S)-4,4-Difluorobutane-1,2-diol is unique due to the presence of two hydroxyl groups and two fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.
Properties
IUPAC Name |
(2S)-4,4-difluorobutane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O2/c5-4(6)1-3(8)2-7/h3-4,7-8H,1-2H2/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHXWFMNBPIHPV-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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